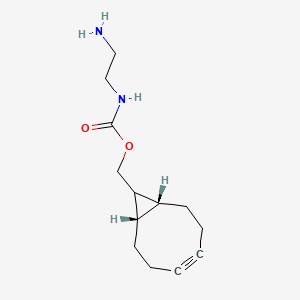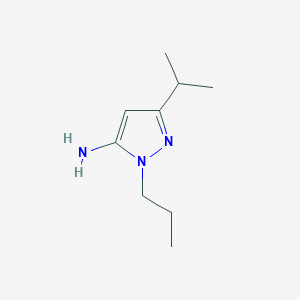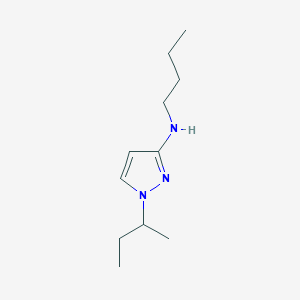
BCN-endo-NH-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCN-endo-NH-ethylamine, also known as (1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-aminoethylcarbamate, is a chemical compound that contains several functional groups, including a bicyclo[6.1.0]non-4-yne (BCN) group and an endo-NH group . This compound is widely used in research and drug discovery as a building block for the synthesis of various bioconjugates or prodrugs .
Métodos De Preparación
The synthesis of BCN-endo-NH-ethylamine involves several steps. One common method is the nucleophilic substitution of haloalkanes, where primary amines are synthesized by alkylation of ammonia . The BCN group can be introduced through a series of reactions involving the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
BCN-endo-NH-ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenoalkanes, ammonia, and various catalysts . The major products formed from these reactions include secondary and tertiary amines, quaternary ammonium salts, and other nitrogen-containing compounds . The compound’s unique chemical properties allow for precise modification and functionalization of biomolecules, enabling targeted drug delivery and improved therapeutic efficacy .
Aplicaciones Científicas De Investigación
BCN-endo-NH-ethylamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioconjugates or prodrugs . In biology, it is used for the precise modification and functionalization of biomolecules . In medicine, it is used in drug design and drug delivery systems, ensuring efficient and controlled release of therapeutics . In industry, it is used in the production of pharmaceuticals, insecticides, and rubber chemicals .
Mecanismo De Acción
The mechanism of action of BCN-endo-NH-ethylamine involves the formation of stable triazole linkages through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions . This reaction occurs without the need for a catalyst and results in the formation of stable triazole linkages . The molecular targets and pathways involved include various biomolecules and cellular receptors, enabling targeted drug delivery and improved therapeutic efficacy .
Comparación Con Compuestos Similares
BCN-endo-NH-ethylamine is unique due to its BCN group and endo-NH group, which impart unique electronic and chemical properties . Similar compounds include exo-BCN-NH-ethylamine, endo-BCN-OH, and endo-BCN-PEG-acid . These compounds also contain the BCN group but differ in their functional groups and chemical properties . The unique properties of this compound make it a valuable compound in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c14-7-8-15-13(16)17-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9,14H2,(H,15,16)/t10-,11+,12? |
Clave InChI |
FFWPXKBFGGQLFE-FOSCPWQOSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCN)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCN)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11732166.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11732172.png)
![2-[4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732179.png)
![4-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732182.png)

![benzyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732194.png)
![2-(3-{[(3,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732199.png)
![4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11732203.png)
![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732205.png)
![4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11732206.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732207.png)
![2-Amino-6-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11732214.png)
